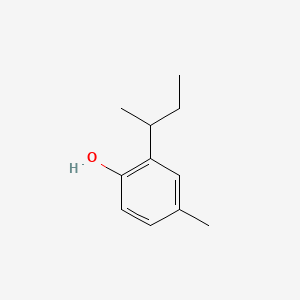

2-sec-Butyl-p-cresol

Description

Historical Trajectory of Cresol (B1669610) Research in Organic Chemistry

The investigation into cresols, or methylphenols, is deeply rooted in the broader history of phenol (B47542) chemistry, which began in the 19th century. Initially derived from coal tar, cresols were recognized for their antiseptic properties. The three isomers of cresol—ortho, meta, and para—exhibit distinct physical and chemical characteristics that have been extensively studied.

A significant evolution in cresol research was the development of alkylation processes, such as the Friedel-Crafts reaction, which allows for the introduction of alkyl groups onto the phenolic ring. This innovation paved the way for the synthesis of a wide array of substituted phenols with tailored properties. The alkylation of cresols, in particular, led to the discovery of sterically hindered phenols, a class of compounds with potent antioxidant capabilities. These compounds became crucial as stabilizers in various materials, including plastics, rubbers, and oils, to prevent degradation from oxidation. The introduction of bulky alkyl groups, such as tert-butyl and sec-butyl, ortho to the hydroxyl group, was found to be particularly effective in enhancing antioxidant activity by stabilizing the phenoxy radical formed during the inhibition of oxidation chain reactions.

Academic Significance of 2-sec-Butyl-p-cresol within Phenolic Compounds Research

This compound belongs to the family of sterically hindered phenolic antioxidants. The academic significance of such compounds lies in their mechanism of action as radical scavengers. The bulky sec-butyl group at the ortho position to the hydroxyl group sterically hinders the phenolic proton, influencing its reactivity. This structural arrangement allows the compound to readily donate its phenolic hydrogen atom to terminate free radical chain reactions, which are the primary cause of oxidative degradation in organic materials.

The antioxidant efficacy of hindered phenols is attributed to the stability of the resulting phenoxy radical. The alkyl substituents on the aromatic ring help to delocalize the unpaired electron, making the radical less reactive and less likely to initiate new oxidation chains. Research in this area often involves studying the structure-activity relationships of different alkylated phenols to understand how the nature and position of the alkyl groups affect their antioxidant performance. While extensive research has been conducted on related compounds like butylated hydroxytoluene (BHT or 2,6-di-tert-butyl-p-cresol), the specific academic exploration of this compound has been more limited. Its significance is therefore often considered within the broader context of mono-alkylated hindered phenols, where it serves as an example of how variations in the alkyl substituent can modulate antioxidant properties.

Current Research Landscape and Knowledge Gaps Pertaining to this compound

The current research landscape for phenolic compounds is vast and interdisciplinary, with ongoing investigations into their roles in material science, environmental science, and biological systems. nist.gov For alkylated cresols, research continues to focus on the development of novel and more effective antioxidants with improved thermal stability and lower volatility. acs.org There is also a growing interest in the synthesis of these compounds using more environmentally friendly catalysts and processes. researchgate.net

Physicochemical Properties

Below is a data table outlining the known physicochemical properties of this compound and a related compound for comparison.

| Property | This compound | 2-tert-Butyl-p-cresol (for comparison) |

| Molecular Formula | C11H16O nist.gov | C11H16O |

| Molecular Weight | 164.24 g/mol nist.gov | 164.24 g/mol |

| CAS Number | 51528-17-7 nist.gov | 2409-55-4 |

| Appearance | - | Clear tan solid |

| Boiling Point | - | 237 °C |

| Melting Point | - | 51-52 °C |

| Solubility | Low in water acs.org | Soluble in alcohol, low in water |

Note: Data for 2-tert-Butyl-p-cresol is provided from a commercially available source for comparative purposes due to the limited availability of specific experimental data for this compound. thegoodscentscompany.com

Spectroscopic Data Overview

Spectroscopic data is crucial for the identification and characterization of chemical compounds. While specific, detailed spectra for this compound are not widely published, the following table provides an overview of the expected spectroscopic characteristics based on its structure and data from analogous compounds.

| Spectroscopy Type | Expected Features for this compound |

| ¹H NMR | Signals corresponding to the aromatic protons, the phenolic -OH proton, and the protons of the methyl and sec-butyl groups. The chemical shifts and splitting patterns would be characteristic of the substitution pattern. |

| ¹³C NMR | Resonances for the carbon atoms of the aromatic ring, as well as the methyl and sec-butyl substituents. |

| Infrared (IR) | A broad absorption band characteristic of the O-H stretching of the phenolic hydroxyl group, C-H stretching from the alkyl groups, and C=C stretching from the aromatic ring. |

| Mass Spectrometry (MS) | A molecular ion peak corresponding to the molecular weight of the compound (164.24 g/mol ), along with fragmentation patterns characteristic of the loss of alkyl groups. |

Structure

2D Structure

3D Structure

Properties

CAS No. |

51528-17-7 |

|---|---|

Molecular Formula |

C11H16O |

Molecular Weight |

164.24 g/mol |

IUPAC Name |

2-butan-2-yl-4-methylphenol |

InChI |

InChI=1S/C11H16O/c1-4-9(3)10-7-8(2)5-6-11(10)12/h5-7,9,12H,4H2,1-3H3 |

InChI Key |

ZWZHDBGKMXOIIE-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)C1=C(C=CC(=C1)C)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 2 Sec Butyl P Cresol

Established Synthetic Pathways for 2-sec-Butyl-p-cresol Production

The established routes for producing alkylated cresols are centered on the direct alkylation of p-cresol (B1678582), a readily available industrial feedstock. The efficiency and selectivity of this transformation are highly dependent on the chosen alkylating agent, the catalytic system, and the precise control of reaction parameters.

The core strategy for synthesizing this compound involves the acid-catalyzed reaction of p-cresol with a source of a sec-butyl group. This is typically achieved using either 2-butene (B3427860) or 2-butanol. The reaction mechanism proceeds via the protonation of the alkylating agent by an acid catalyst to form a secondary carbocation. This electrophile then attacks the p-cresol ring. The hydroxyl (-OH) group of p-cresol is a strong activating, ortho-, para-directing group. Since the para-position is occupied by the methyl group, substitution is directed to the ortho-positions (C2 and C6).

In analogous, well-documented processes for producing 2-tert-butyl-p-cresol, tert-butyl alcohol (TBA) or isobutylene (B52900) are used as the alkylating agents. mdpi.comresearchgate.net The reaction with TBA, for instance, is an electrophilic substitution that yields C-alkylated products like 2-tert-butyl-p-cresol and 2,6-di-tert-butyl-p-cresol, as well as O-alkylated byproducts. mdpi.com

The choice of catalyst is critical for achieving high conversion and selectivity in the alkylation of p-cresol. Both homogeneous and heterogeneous catalysts are employed, with a significant trend towards solid acid catalysts to improve environmental and safety profiles. mdpi.com

Brønsted Acid Catalysts: These are the most common catalysts for this type of reaction.

Conventional Acids: Traditional liquid acids such as sulfuric acid and aromatic sulfonic acids are effective but suffer from issues of corrosion, safety, and disposal. google.com

Heteropolyacids (HPAs): HPAs like 12-tungstophosphoric acid (TPA) have shown high activity. When supported on high-surface-area materials like zirconia or nanosilica, these catalysts exhibit enhanced Brønsted acidity and stability. researchgate.netmdpi.com For the tert-butylation of p-cresol, a TPA/ZrO2 catalyst achieved 61 mol% conversion with over 81% selectivity to the mono-alkylated product. researchgate.net

Acidic Ionic Liquids (AILs): Brønsted acidic ionic liquids, particularly those functionalized with sulfonic acid (-SO3H) groups, are effective, recyclable catalysts that operate under mild conditions. mdpi.comresearchgate.net Studies on the tert-butylation of p-cresol using these catalysts report p-cresol conversions as high as 93.2% with selectivities for the 2-tert-butyl product reaching 89.2%. researchgate.net

Mesoporous Silica (B1680970): These materials are primarily used as catalyst supports or as catalysts themselves when functionalized.

Catalyst Supports: Mesoporous silica provides a large surface area for dispersing active catalytic species, such as heteropolyacids or metal complexes. mdpi.combohrium.com The well-defined pore structure facilitates the diffusion of bulky reactant and product molecules, enhancing catalytic performance. bohrium.com A patent for the synthesis of 2,6-di-tert-butyl-p-cresol describes the use of a modified mesoporous silica loaded with a trimetallic active center as a highly effective catalyst. google.com

Hierarchical Catalysts: Hierarchical silica-alumina materials that possess both microporous and mesoporous structures have been developed. These materials combine the strong acid sites of microporous zeolites with the superior mass transport properties of mesoporous materials, showing excellent activity for phenol (B47542) alkylation. mdpi.com

| Catalyst System | p-Cresol Conversion (%) | Selectivity for 2-tert-butyl-p-cresol (%) | Reaction Temperature | Reference |

|---|---|---|---|---|

| 15% TPA/ZrO₂ | 61 | 81.4 | 403 K | researchgate.net |

| 25% TPA/SiO₂ (steamed) | >90 | 92 | 413 K | mdpi.com |

| Double SO₃H-functionalized BAIL | 93.2 | 89.2 | Not specified | researchgate.net |

| Multiple-SO₃H functional ionic liquid | 85.3 | 95.2 | Not specified | mdpi.com |

For industrial-scale production, optimizing reaction conditions is essential to maximize yield and minimize costs. Key parameters include temperature, pressure, reactant molar ratio, and catalyst loading.

Process Optimization:

Temperature: In the synthesis of the related compound 2,6-di-tert-butyl-p-cresol (BHT), industrial processes operate at temperatures ranging from 20 to 120°C. google.com For the vapor-phase tert-butylation over a TPA/SiO2 catalyst, the optimal temperature was found to be 413 K (140°C), as higher temperatures did not significantly increase conversion. mdpi.com

Molar Ratio: An excess of the alkylating agent is often used to drive the reaction towards completion. For the tert-butylation of p-cresol, an optimal molar ratio of tert-butanol to p-cresol was identified as 2:1. mdpi.com

Pressure: Low-pressure conditions, typically between 0.05 to 0.5 MPa, are used in industrial autoclave processes for producing BHT. google.com

| Parameter | Optimized Value | Catalyst/Process | Reference |

|---|---|---|---|

| Temperature | 413 K (140°C) | 25% TPA/SiO₂ | mdpi.com |

| Temperature | 20 - 120°C | Industrial BHT Synthesis (Sulfuric acid) | google.com |

| Pressure | 0.05 - 0.5 MPa | Industrial BHT Synthesis (Sulfuric acid) | google.com |

| Reactant Molar Ratio (Alcohol:p-Cresol) | 2:1 | 25% TPA/SiO₂ | mdpi.com |

| Feed Rate | 6 mL/h | 25% TPA/SiO₂ | mdpi.com |

Reaction Kinetics: The study of reaction kinetics is crucial for reactor design and process scale-up. Research on the alkylation of p-cresol with tert-butyl alcohol catalyzed by a deep eutectic solvent found that the reaction follows a first-order kinetic model. mdpi.com The kinetic equation was determined to be:

−ln(1 − y) = 0.18537t − 0.1708

Where 'y' is the conversion of tert-butyl alcohol and 't' is the reaction time in hours. This model indicates a good fit for the reaction data and allows for the calculation of the reaction rate constant, which is essential for industrial application. mdpi.com

Novel Approaches in the Synthesis of this compound and its Analogs

Recent research has focused on developing more sustainable and selective methods for producing alkylated phenols, aligning with the principles of green chemistry.

The drive for sustainability has led to significant innovations in catalyst design and process methodology.

Reusable Catalysts: The shift from corrosive, single-use liquid acids to heterogeneous solid acid catalysts is a key green advancement. Catalysts like heteropolyacids supported on silica (TPA/SiO2) and Brønsted acidic ionic liquids have demonstrated excellent stability and can be recovered and reused for multiple cycles with minimal loss of activity. mdpi.commdpi.com This reduces chemical waste and improves process economics.

Mild Reaction Conditions: The development of highly efficient catalysts, such as deep eutectic solvents, enables reactions to be carried out under much milder conditions, sometimes even at room temperature. mdpi.com This lowers energy consumption and reduces the formation of unwanted byproducts.

Environmentally Benign Reagents: The use of solid acids and ionic liquids eliminates the need for hazardous and corrosive catalysts like sulfuric acid, leading to safer processes and avoiding the generation of large volumes of acidic waste. mdpi.com

Controlling the selectivity of the alkylation reaction is a primary goal of modern synthetic approaches.

Chemoselectivity (C- vs. O-alkylation): The reaction can produce both C-alkylated products (on the aromatic ring) and O-alkylated products (ether formation at the hydroxyl group). While C-alkylation is typically favored, reaction conditions can be tuned to minimize the formation of the ether byproduct. mdpi.comsemanticscholar.org

Regioselectivity (ortho- vs. para-alkylation): For p-cresol, alkylation occurs at the ortho-positions (C2 or C6). The main challenge is to control mono-alkylation versus di-alkylation. Novel catalytic systems aim to enhance this control. For instance, a dual catalyst system of zinc chloride (ZnCl2) and camphorsulfonic acid (CSA) has been shown to favor ortho-alkylation of phenols with secondary alcohols. researchgate.net This is proposed to occur through a mechanism where the catalyst scaffolds both the phenol and alcohol, predisposing them for a site-selective reaction. researchgate.net Furthermore, shape-selective catalysts like zeolites (e.g., HZSM-5, HMCM-22) can be used to control product distribution based on the size and shape of their internal pore structures, which can favor the formation of less sterically hindered products. google.comresearchgate.net

Derivatization Reactions and Functionalization of the this compound Core

The derivatization of this compound can be broadly categorized into two main types of reactions: those that occur on the aromatic phenolic ring and those that modify the sec-butyl substituent.

The phenolic ring of this compound is activated towards electrophilic aromatic substitution due to the electron-donating nature of both the hydroxyl (-OH) and the sec-butyl groups. The hydroxyl group is a strong activating group and directs incoming electrophiles to the ortho and para positions relative to it. However, in this compound, one ortho position is already occupied by the sec-butyl group, and the para position is occupied by the methyl group. This substitution pattern significantly influences the regioselectivity of further electrophilic attacks.

Nitration: The introduction of a nitro group (-NO₂) onto the aromatic ring can be achieved using nitrating agents such as nitric acid, often in the presence of a dehydrating agent like sulfuric acid. The most probable position for nitration is the remaining vacant ortho position to the hydroxyl group.

Halogenation: The reaction with halogens, such as bromine or chlorine, in the presence of a Lewis acid catalyst or in a polar solvent, leads to the substitution of a hydrogen atom on the aromatic ring with a halogen. Similar to nitration, the substitution is expected to occur at the available ortho position.

Sulfonation: The introduction of a sulfonic acid group (-SO₃H) can be accomplished by treating this compound with fuming sulfuric acid. The directing effects of the existing substituents will favor the formation of the sulfonic acid derivative at the ortho position.

Friedel-Crafts Reactions: Friedel-Crafts alkylation and acylation are fundamental reactions for the formation of carbon-carbon bonds on aromatic rings. researchgate.net In the case of this compound, acylation with an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst, such as aluminum chloride, would likely introduce an acyl group at the ortho position. wikipedia.org

The following table summarizes the expected major products of electrophilic aromatic substitution reactions on this compound.

| Reaction | Reagent/Catalyst | Expected Major Product |

| Nitration | HNO₃/H₂SO₄ | 2-sec-Butyl-4-methyl-6-nitrophenol |

| Bromination | Br₂/FeBr₃ | 6-Bromo-2-sec-butyl-4-methylphenol |

| Chlorination | Cl₂/AlCl₃ | 6-Chloro-2-sec-butyl-4-methylphenol |

| Sulfonation | H₂SO₄/SO₃ | 3-sec-Butyl-5-methyl-2-hydroxybenzenesulfonic acid |

| Friedel-Crafts Acylation | RCOCl/AlCl₃ | 1-(3-sec-Butyl-2-hydroxy-5-methylphenyl)alkan-1-one |

The sec-butyl group attached to the phenolic ring also offers opportunities for chemical modification, primarily at the benzylic position, which is the carbon atom directly attached to the aromatic ring. Reactions at this position are often facilitated by the stability of the resulting benzylic radical or carbocation intermediates. csbsju.edu

Oxidation: The sec-butyl side chain can be oxidized under certain conditions. Strong oxidizing agents like potassium permanganate (B83412) or chromic acid can lead to the cleavage of the side chain, ultimately forming a carboxylic acid group at the position of the original attachment to the ring. unizin.orglibretexts.orgopenstax.org However, milder and more selective oxidation methods could potentially lead to the formation of a ketone at the benzylic carbon. The presence of a hydrogen atom at the benzylic position is a prerequisite for such oxidation reactions. csbsju.edu

Halogenation: The benzylic hydrogen on the sec-butyl group is susceptible to substitution by halogens via free-radical pathways. youtube.com Reactions initiated by UV light or radical initiators, such as N-bromosuccinimide (NBS), can selectively introduce a bromine atom at the benzylic position. libretexts.orgopenstax.org This benzylic halide can then serve as a versatile intermediate for further nucleophilic substitution reactions, allowing for the introduction of a wide range of functional groups.

The table below outlines potential modifications of the sec-butyl side chain.

| Reaction Type | Reagents/Conditions | Potential Product |

| Oxidation | Strong oxidizing agent (e.g., KMnO₄) | 2-Carboxy-4-methylphenol |

| Benzylic Bromination | N-Bromosuccinimide (NBS), light/initiator | 2-(1-Bromo-sec-butyl)-4-methylphenol |

Biosynthesis, Biotransformation, and Natural Occurrence of 2 Sec Butyl P Cresol

Natural Presence and Isolation from Biological Systems

While 2-sec-Butyl-p-cresol itself is not widely documented as a naturally occurring compound, its structural backbone, p-cresol (B1678582) (4-methylphenol), is a known metabolite produced by various microorganisms and is found in some plants.

P-cresol is a well-known microbial metabolite produced from the aromatic amino acid tyrosine by gut microbiota. frontiersin.orgnih.gov Several bacterial genera, including Clostridium and those within the Coriobacteriaceae family, are known to ferment tyrosine, leading to the production of p-cresol. biocrates.com The production pathway often involves the conversion of tyrosine to p-hydroxyphenylacetic acid (p-HPA), which is then decarboxylated by the enzyme HpdBCA decarboxylase to form p-cresol. frontiersin.org

Microbial communities involved in fermentation processes, such as in the production of certain alcoholic beverages, have also been identified as producers of p-cresol. researchgate.net Genera such as Dorea, Sporanaerobacter, and Clostridium have been correlated with p-cresol production in these environments. researchgate.net

Identified P-cresol Producing Bacterial Genera

| Bacterial Genera | Environment/Source |

|---|---|

| Clostridium | Human Gut, Fermentation Pits |

| Coriobacteriaceae family | Human Gut |

| Dorea | Fermentation Pits |

Cresols, including p-cresol, are naturally found in coal tar, which is a byproduct of the carbonization of coal derived from ancient plant matter. solubilityofthings.comwikipedia.org P-cresol has also been identified in various plants, including cedar wood, coffee, tea, and asparagus. nih.gov Furthermore, plant leaves can absorb gaseous p-cresol from the atmosphere, primarily through the cuticle. nih.gov

Extraction of cresols from sources like coal tar is a primary industrial method for obtaining these compounds. wikipedia.org Laboratory and industrial extraction typically involve solvent extraction processes to separate phenolic compounds from the complex mixture of coal tar. wikipedia.org

Microbial Biotransformation Pathways of this compound

Detailed biotransformation pathways for this compound are not extensively documented. However, the degradation of structurally similar alkylphenols, such as 2-sec-butylphenol (B1202637), has been studied in detail and provides a model for understanding how this compound might be metabolized by microorganisms.

A notable example of alkylphenol degradation is the pathway in Pseudomonas sp. strain MS-1, a bacterium isolated from freshwater sediment that can utilize 2-sec-butylphenol as its sole source of carbon and energy. nih.govnih.gov This strain completely degrades 1.5 mM of 2-sec-butylphenol within 30 hours. nih.gov The degradation process is initiated by a hydroxylation step, where an enzyme adds a hydroxyl group to the aromatic ring of the 2-sec-butylphenol molecule. researchgate.net This initial enzymatic attack is a critical step that prepares the stable aromatic ring for subsequent cleavage.

The metabolic pathway for 2-sec-butylphenol in Pseudomonas sp. strain MS-1 has been elucidated through the identification of key intermediates. nih.gov The initial hydroxylation product is 3-sec-butylcatechol . nih.gov This catechol derivative is then processed by ring-cleavage enzymes. The subsequent identified metabolites include 2-hydroxy-6-oxo-7-methylnona-2,4-dienoic acid and, ultimately, 2-methylbutyric acid . nih.gov The detection of these compounds confirms the sequence of enzymatic reactions involved in breaking down the parent molecule.

Metabolites in the Degradation of 2-sec-butylphenol by Pseudomonas sp. strain MS-1

| Compound | Role in Pathway |

|---|---|

| 2-sec-butylphenol | Starting Substrate |

| 3-sec-butylcatechol | Initial Hydroxylation Product |

| 2-hydroxy-6-oxo-7-methylnona-2,4-dienoic acid | Meta-Cleavage Product |

The degradation of 2-sec-butylphenol by Pseudomonas sp. strain MS-1 proceeds via a meta-cleavage pathway. nih.gov This is a common strategy used by bacteria to degrade aromatic compounds. mdpi.com In this pathway, the aromatic ring of the catechol intermediate (3-sec-butylcatechol) is cleaved by a dioxygenase enzyme at a position adjacent (meta) to the two hydroxyl groups. researchgate.net This ring opening results in a linear, unsaturated aliphatic acid, such as 2-hydroxy-6-oxo-7-methylnona-2,4-dienoic acid in this specific case. nih.gov These linear products are then further metabolized through various enzymatic steps into smaller molecules that can enter central metabolic cycles, like the Krebs cycle, to generate energy and cellular building blocks. researchgate.netresearchgate.net

Ecological Distribution and Role in Natural Cycles

While direct evidence for the natural occurrence of this compound is scarce, the existence of other butylated cresols in various organisms suggests that substituted phenols are part of the chemical diversity found in nature. For instance, the related compound, 4-sec-butyl-2,6-ditertbutylphenol, has been identified in the stem of Vernonia amygdalina nih.gov. This finding indicates that the enzymatic pathways for the alkylation of cresol (B1669610) rings, potentially including sec-butylation, exist in the plant kingdom.

The primary mechanism for the removal of alkylphenols from the environment is microbial degradation. Bacteria, in particular, have demonstrated the ability to utilize a wide range of phenolic compounds as their sole source of carbon and energy. Although specific studies on the biodegradation of this compound are limited, research on the degradation of 2-sec-butylphenol provides a valuable analogue. A novel bacterial strain, Pseudomonas sp. strain MS-1, isolated from freshwater sediment, has been shown to be capable of utilizing 2-sec-butylphenol for growth nih.gov. This bacterium completely degrades 1.5 mM of 2-sec-butylphenol within 30 hours nih.gov.

The metabolic pathway for the degradation of 2-sec-butylphenol by Pseudomonas sp. MS-1 involves a meta-cleavage pathway, with the identification of key metabolites such as 3-sec-butylcatechol, 2-hydroxy-6-oxo-7-methylnona-2,4-dienoic acid, and 2-methylbutyric acid nih.gov. This suggests that similar enzymatic machinery could potentially degrade this compound in the environment. The degradability of various alkylphenols by this bacterial strain is dependent on the position of the alkyl substitute, with a preference for the ortho position nih.gov.

The following interactive data table summarizes the utilization and degradation of various alkylphenols by Pseudomonas sp. strain MS-1, highlighting the bacterium's versatility in metabolizing structurally related compounds.

| Compound | Utilization for Growth | Biotransformation Ratio (%) within 48h |

| 2-sec-Butylphenol | Yes | - |

| o-Cresol | - | 100 |

| 2-Ethylphenol | - | 100 |

| 2-n-Propylphenol | Yes | - |

| 2-Isopropylphenol | Yes | - |

| 2-tert-Butylphenol | Yes | - |

| 6-tert-Butyl-m-cresol | Yes | - |

The role of this compound in natural cycles is likely tied to its potential as a carbon source for microorganisms. Its introduction into the environment, whether from anthropogenic sources or potential natural production, would likely stimulate the growth of microbial populations capable of its degradation. The breakdown of this compound would release carbon and energy, contributing to nutrient cycling within the ecosystem. The efficiency of this degradation process would be a key factor in determining its environmental persistence and potential for long-term ecological effects. Further research is needed to isolate and characterize microorganisms that can specifically degrade this compound and to elucidate the specific enzymatic pathways involved.

Advanced Analytical Methodologies for 2 Sec Butyl P Cresol Characterization and Quantification

Spectroscopic Techniques for Structural Elucidation and Purity Assessment

Spectroscopy is fundamental in confirming the molecular structure of 2-sec-Butyl-p-cresol and assessing its purity. Techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Vibrational Spectroscopy (FT-IR, FT-Raman) provide complementary information about the molecule's atomic connectivity, mass, and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous structural determination of organic molecules. For this compound, ¹H and ¹³C NMR provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively.

In ¹H NMR, the aromatic protons on the benzene (B151609) ring typically appear as distinct signals in the downfield region (around 6.6-7.2 ppm). The specific splitting patterns and chemical shifts of these protons are dictated by their position relative to the hydroxyl, sec-butyl, and methyl groups. The protons of the sec-butyl group exhibit characteristic signals in the aliphatic region of the spectrum. For instance, the methine proton (-CH) attached to the ring is expected to be a multiplet, while the methyl and methylene (B1212753) protons of the sec-butyl group will have their own unique shifts and couplings. The hydroxyl (-OH) proton signal is often a broad singlet, and its chemical shift can vary depending on the solvent and concentration. The methyl group attached to the ring will appear as a singlet in the upfield region (around 2.2-2.3 ppm). vaia.comresearchgate.net

¹³C NMR spectroscopy complements the proton data by providing the chemical shift for each unique carbon atom. The aromatic carbons resonate in the 110-160 ppm range, with carbons attached to the oxygen and alkyl groups being the most deshielded. The aliphatic carbons of the sec-butyl and methyl groups appear in the upfield region of the spectrum.

While direct spectral data for this compound is not widely published, expected chemical shifts can be reliably predicted based on data from closely related compounds such as 2-sec-butylphenol (B1202637). chemicalbook.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Type | ¹H Chemical Shift (ppm, predicted) | ¹³C Chemical Shift (ppm, predicted) |

| Aromatic CH | 6.6 - 7.2 | 115 - 130 |

| Aromatic C-OH | - | 150 - 155 |

| Aromatic C-CH₃ | - | 130 - 135 |

| Aromatic C-sec-butyl | - | 135 - 140 |

| Phenolic OH | 4.5 - 5.5 (variable) | - |

| Ring CH₃ | 2.2 - 2.3 (singlet) | 20 - 22 |

| sec-Butyl CH | 2.9 - 3.1 (multiplet) | 33 - 36 |

| sec-Butyl CH₂ | 1.5 - 1.7 (multiplet) | 28 - 30 |

| sec-Butyl CH₃ (terminal) | 0.8 - 0.9 (triplet) | 11 - 13 |

| sec-Butyl CH₃ (internal) | 1.2 - 1.3 (doublet) | 22 - 24 |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass Spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound. In electron ionization (EI) MS, this compound (C₁₁H₁₆O, molecular weight: 164.24 g/mol ) would first form a molecular ion ([M]⁺˙) at m/z 164. nist.govnist.gov The fragmentation pattern of this molecular ion provides structural information. Common fragmentation pathways for alkylphenols include benzylic cleavage and cleavage of the alkyl substituent.

Key expected fragments for this compound would include:

Loss of an ethyl group (C₂H₅) from the sec-butyl side chain, resulting in a prominent peak at m/z 135.

Loss of a propyl group (C₃H₇) is less likely as a single step, but subsequent fragmentations can occur.

Formation of a stable tropylium-like ion is also possible.

High-Resolution Mass Spectrometry (HRMS) can determine the mass of the molecular ion and its fragments with very high accuracy (typically to four or five decimal places). This allows for the unambiguous determination of the elemental formula, confirming the presence of C₁₁H₁₆O and distinguishing it from other compounds with the same nominal mass. nih.govdocbrown.info

Table 2: Expected Mass Spectrometry Fragments for this compound

| m/z (mass-to-charge ratio) | Proposed Fragment Ion | Formula |

| 164 | Molecular Ion [M]⁺˙ | [C₁₁H₁₆O]⁺˙ |

| 149 | [M - CH₃]⁺ | [C₁₀H₁₃O]⁺ |

| 135 | [M - C₂H₅]⁺ | [C₉H₁₁O]⁺ |

| 121 | [M - C₃H₇]⁺ | [C₈H₉O]⁺ |

Vibrational Spectroscopy (FT-IR, FT-Raman)

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy, provides information about the functional groups present in a molecule. The spectra arise from the vibrations of molecular bonds, and specific bonds absorb infrared radiation or scatter Raman light at characteristic frequencies. nih.gov

For this compound, the key vibrational modes include:

O-H Stretch: A strong, broad absorption band in the FT-IR spectrum, typically around 3200-3600 cm⁻¹, characteristic of the phenolic hydroxyl group.

C-H Stretches: Aromatic C-H stretching vibrations appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl and sec-butyl groups are observed just below 3000 cm⁻¹.

C=C Aromatic Ring Stretches: These occur as a series of bands in the 1450-1600 cm⁻¹ region.

C-O Stretch: A strong band in the FT-IR spectrum around 1200-1260 cm⁻¹ is indicative of the phenol (B47542) C-O bond. nist.govresearchgate.net

FT-Raman spectroscopy provides complementary information. While the O-H and C-O stretches are typically weak in the Raman spectrum, the aromatic ring vibrations and C-H stretches often produce strong signals.

Table 3: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Expected Intensity (FT-IR) |

| Phenolic O-H Stretch | 3200 - 3600 | Strong, Broad |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H Stretch | 2850 - 2970 | Strong |

| Aromatic C=C Stretch | 1450 - 1600 | Medium to Strong |

| C-H Bending (Aliphatic) | 1370 - 1470 | Medium |

| C-O Stretch | 1200 - 1260 | Strong |

| C-H Out-of-Plane Bending | 750 - 900 | Strong |

Chromatographic Separation and Quantification in Complex Matrices

When this compound is part of a complex mixture, such as in industrial products or environmental samples, chromatographic techniques are essential for its separation, identification, and quantification.

Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS)

Gas Chromatography (GC) is well-suited for the analysis of volatile and semi-volatile compounds like this compound. In GC, the sample is vaporized and separated based on its boiling point and interaction with a stationary phase within a capillary column. researchgate.net Phenolic compounds are routinely analyzed using GC with a flame ionization detector (FID) for quantification or a mass spectrometer (MS) for definitive identification. analytice.comacs.org

GC-MS combines the separation power of GC with the detection capabilities of MS. analytice.com As components elute from the GC column, they are introduced into the mass spectrometer, which provides a mass spectrum for each component. By comparing the retention time and the mass spectrum of a peak in the sample chromatogram with that of a known standard, this compound can be confidently identified and quantified, even in complex matrices like food simulants. nih.gov

Table 4: Typical GC-MS Parameters for Alkylphenol Analysis

| Parameter | Typical Condition |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms, HP-5ms) |

| Carrier Gas | Helium, constant flow rate (e.g., 1.0 - 1.5 mL/min) |

| Injector Temperature | 250 - 280 °C |

| Oven Program | Initial temp 50-80°C, ramp at 10-20°C/min to 280-300°C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Analyzer | Quadrupole |

| Scan Range | m/z 40 - 450 |

High-Performance Liquid Chromatography (HPLC) and LC-Mass Spectrometry (LC-MS)

High-Performance Liquid Chromatography (HPLC) is another powerful technique for separating components in a liquid mixture. osha.gov For phenolic compounds, reversed-phase HPLC is commonly employed, where a nonpolar stationary phase (like C18) is used with a polar mobile phase (typically a mixture of water and acetonitrile (B52724) or methanol). Detection is often performed using an ultraviolet (UV) detector, as the aromatic ring of this compound absorbs UV light. osha.gov

LC-MS combines HPLC with mass spectrometry, offering high sensitivity and selectivity, making it ideal for quantifying trace levels of compounds in very complex matrices like biological fluids (plasma, urine). nih.govresearchgate.net Sample preparation often involves protein precipitation or liquid-liquid extraction. nih.gov The compound is then separated by LC and detected by MS, often using electrospray ionization (ESI) in negative ion mode, which is highly sensitive for phenols. chromatographyonline.comnih.govmdpi.com Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer can be used for highly selective and sensitive quantification.

Table 5: Typical HPLC and LC-MS Parameters for Phenolic Compound Analysis

| Parameter | Typical Condition |

| Column | C18 reversed-phase (e.g., 100 mm x 2.1 mm, 3.5 µm particle size) |

| Mobile Phase A | Water with 0.1% Formic Acid or Ammonium Acetate buffer |

| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid |

| Flow Rate | 0.2 - 0.5 mL/min |

| Gradient | Gradient elution, starting with a high percentage of A, increasing B over time |

| Detector (HPLC) | UV-Vis Diode Array Detector (DAD) at ~270-280 nm |

| Ionization Source (LC-MS) | Electrospray Ionization (ESI), typically in negative mode |

| Mass Analyzer (LC-MS) | Triple Quadrupole (QqQ) or Time-of-Flight (TOF) |

Emerging Analytical Strategies for Enhanced Detection and Monitoring

The development of novel analytical techniques is driven by the need for faster, more sensitive, and selective methods for the detection and quantification of chemical compounds. For a substance like this compound, emerging strategies that offer high performance and efficiency are of significant interest. These methods often involve sophisticated instrumentation and innovative approaches to sample analysis.

Electrochemical Methods and Voltammetric Determinations

Electrochemical methods are powerful tools for the analysis of electroactive compounds, such as phenols, due to their high sensitivity, rapid response, and relatively low cost. mdpi.com Voltammetric techniques, in particular, involve the application of a potential to an electrode and the measurement of the resulting current, which is proportional to the concentration of the analyte. mdpi.com

The phenolic hydroxyl group in this compound is susceptible to oxidation, making it a suitable candidate for voltammetric analysis. The general mechanism involves the oxidation of the phenolic group to a phenoxy radical. nih.gov The position and nature of the alkyl substituent (the sec-butyl group) on the aromatic ring would be expected to influence the oxidation potential.

Below is a table summarizing typical parameters and performance metrics for the voltammetric analysis of related phenolic compounds, which could serve as a starting point for developing a method for this compound.

| Phenolic Compound | Voltammetric Technique | Working Electrode | Linear Range | Limit of Detection (LOD) |

| Phenol | Cyclic Voltammetry (CV) | SWCNT/PEDOT/SPCE | Not Specified | Not Specified |

| p-Cresol (B1678582) | Cyclic Voltammetry (CV) | Zeolite-modified carbon paste | 1.5 x 10⁻⁷ - 2.0 x 10⁻⁵ M | 8.0 x 10⁻⁸ M |

| Gallic Acid | Differential Pulse Voltammetry (DPV) | polyPCV-based sensor | 0.75 - 100 µM | 0.12 µM |

| Ellagic Acid | Differential Pulse Voltammetry (DPV) | polyPCV-based sensor | 0.75 - 100 µM | 0.11 µM |

This table is for illustrative purposes and is based on data for other phenolic compounds.

Hyphenated Techniques and Miniaturized Systems

Hyphenated techniques, which couple a separation method with a detection method, offer enhanced analytical capabilities for complex samples. omicsonline.org For the analysis of this compound, techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) would be highly effective. omicsonline.orgox.ac.uk These methods would not only allow for the separation of this compound from other compounds in a mixture but also provide definitive identification and quantification based on its mass spectrum. omicsonline.org

The advantages of hyphenated techniques include high sensitivity, selectivity, and the ability to provide structural information. omicsonline.orgchemijournal.com For instance, LC-MS is a versatile technique suitable for a broad range of compounds, including polar and nonpolar molecules. omicsonline.org

Miniaturized systems, often referred to as "lab-on-a-chip" or microfluidic devices, are an emerging area in analytical chemistry with the potential for on-site and rapid environmental monitoring. frontiersin.orgresearchgate.net These systems integrate multiple laboratory functions onto a single chip, offering benefits such as low sample and reagent consumption, faster analysis times, and portability. frontiersin.orgrsc.org

While no specific miniaturized systems for this compound have been reported, the technology has been successfully applied to the analysis of other phenols in environmental samples. frontiersin.orgrdd.edu.iq A microfluidic device for this compound could potentially be developed incorporating electrochemical or optical detection methods for rapid screening purposes.

The following table summarizes some hyphenated techniques and their potential applications in the analysis of this compound.

| Hyphenated Technique | Principle | Potential Application for this compound |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separates volatile and semi-volatile compounds followed by mass-based detection. omicsonline.org | Quantification and identification in environmental or industrial samples. |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separates compounds in a liquid mobile phase followed by mass-based detection. ox.ac.uk | Analysis of this compound in complex matrices, including biological fluids. |

| Ion Mobility-Mass Spectrometry (IM-MS) | Separates ions based on their size and shape in the gas phase, coupled with mass detection. chromatographyonline.com | Separation from isomeric compounds and detailed structural characterization. |

Mechanistic Investigations and Structure Activity Relationships of 2 Sec Butyl P Cresol Non Clinical Focus

Molecular Interactions and Biochemical Pathways in Non-Human Systems

The biochemical behavior of substituted p-cresols is defined by the reactivity of the phenolic hydroxyl group and the influence of the alkyl substituents on the aromatic ring. These structural features govern the compound's interactions within biological systems, from scavenging free radicals to binding with proteins and modulating enzymatic activities.

Antioxidant Mechanisms and Free Radical Scavenging

Phenolic compounds, including substituted p-cresols like 2,6-di-tert-butyl-p-cresol (BHT), are recognized for their antioxidant capabilities. tiiips.comtiiips.com The primary mechanism of action involves the termination of free radical chain reactions. lubricatin.com This is achieved through the donation of a hydrogen atom from the phenolic hydroxyl group to a free radical, a process known as hydrogen atom transfer (HAT). This action neutralizes the radical and prevents it from causing oxidative damage to other molecules. The resulting phenoxyl radical is stabilized by resonance within the aromatic ring.

The steric hindrance provided by the alkyl groups, such as the tert-butyl groups in BHT, enhances the stability of the phenoxyl radical and its efficiency as a scavenger. lubricatin.com Studies have demonstrated that phenolic compounds are effective at sequestering various types of radicals, including 2,2'-azinobis(3-ethylbenzthiazoline-6-sulfonic acid) (ABTS) and 1,1-diphenyl-2-picrylhydrazyl (DPPH) radicals. researchgate.net

Research into the structure-activity relationship of related compounds, such as p-cresol (B1678582) dimers, reveals enhanced antioxidant activity compared to their monomeric forms. The stoichiometric factor (n), which represents the number of free radicals trapped by one mole of an antioxidant, was found to be 3 for a p-cresol dimer (2,2'-dihydroxy-5,5'-dimethylbiphenol), indicating a high capacity for radical scavenging. nih.govnih.gov In one analysis, BHT was shown to be capable of capturing 8.2 radicals per molecule. lubricatin.com

| Compound | Stoichiometric Factor (n) | Key Finding |

| p-Cresol Dimer | 3.0 | Dimerization enhances radical scavenging capacity compared to the monomer. nih.govnih.gov |

| p-Methoxyphenol Dimer | 2.8 | Exhibits significant antioxidant activity, comparable to conventional antioxidants. nih.govnih.gov |

| BHT (2,6-di-tert-butyl-p-cresol) | 8.2 | The sterically hindered structure allows for the capture of a high number of radicals per molecule. lubricatin.com |

Enzymatic Inhibition and Activation Studies in in vitro Non-Human Models

Substituted p-cresols have been shown to modulate the activity of various enzymes in non-human in vitro models. In a study using the murine macrophage cell line RAW264.7, a dimer of p-cresol demonstrated potent anti-inflammatory activity by dramatically inhibiting the lipopolysaccharide (LPS)-induced gene expression of cyclooxygenase-2 (Cox2). nih.gov

Conversely, exposure to related phenolic antioxidants can also lead to the activation of enzymatic pathways as a stress response. For instance, when the microalga Phaeodactylum tricornutum was exposed to BHT, it responded to the induced oxidative stress by enhancing the activities of key antioxidant enzymes, including superoxide (B77818) dismutase, catalase, and peroxidase, to eliminate excess reactive oxygen species.

In vitro studies using liver S9 fractions and HepG2 cells found that p-cresol acts as a strong inhibitor of bisphenol A (BPA) biotransformation in a non-competitive pattern. nih.gov However, in vivo mouse models showed an opposite, enhancing effect on BPA metabolism, which was attributed to the dynamic induction of biotransformation enzyme genes like Ugt1a1, Ugt2b1, or Sult1a1 after p-cresol treatment. nih.gov

| Compound | Enzyme/System | Model System | Observed Effect |

| p-Cresol Dimer | Cyclooxygenase-2 (Cox2) | RAW264.7 cells (murine macrophage) | Inhibition of gene expression. nih.gov |

| p-Cresol | BPA Biotransformation Enzymes | Liver S9 fractions, HepG2 cells | Non-competitive inhibition. nih.gov |

| BHT | Superoxide dismutase, Catalase, Peroxidase | Phaeodactylum tricornutum (microalga) | Activation/Enhanced activity. |

Ligand-Protein Binding Dynamics (Computational and Experimental)

Understanding the interaction between a small molecule like 2-sec-Butyl-p-cresol and a target protein is fundamental to elucidating its mechanism of action. This is investigated through a combination of computational and experimental methods that define the binding affinity and mode of interaction. nih.govufms.br

Computational techniques, such as molecular docking, are employed to predict how a ligand fits into the binding site of a protein. mdpi.commdpi.com These simulations calculate parameters like binding energy and inhibition constants, which indicate the stability and spontaneity of the complex formation. researchgate.net For phenolic compounds, interactions with protein residues often involve hydrophobic interactions and hydrogen bonds. mdpi.com An in silico docking approach was used to explore the non-competitive inhibition mechanism of p-cresol on the key enzyme SULT1A1. nih.gov

Experimental methods provide empirical data to validate computational predictions. Techniques such as isothermal titration calorimetry (ITC), circular dichroism, and fluorescence spectroscopy can determine binding affinities (Ka) and conformational changes in the protein upon ligand binding. researchgate.net For example, studies on the binding of p-cresol sulfate (a metabolite of p-cresol) to human serum albumin (HSA) have used these methods to confirm that the interaction is enthalpy-driven and involves electrostatic forces. researchgate.net Such analyses provide a detailed physicochemical understanding of how cresol (B1669610) derivatives interact with biological macromolecules. researchgate.net

Cellular Responses in Non-Human Cell Lines and Microbial Systems

The introduction of substituted p-cresols into cellular environments elicits a range of responses, from metabolic adaptation in microbes to significant physiological changes in non-mammalian cells.

Effects on Microbial Growth and Metabolic Processes

Substituted p-cresols can have divergent effects on different microorganisms. p-Cresol itself is a known microbial metabolite, produced by certain gut bacteria through the fermentation of amino acids like tyrosine. frontiersin.orgnih.gov The capacity to produce p-cresol can confer a competitive advantage to certain species, such as Clostridium difficile, over other gut bacteria. researchgate.net

In some cases, phenolic compounds can serve as a carbon source for microbial growth. The fungus Aspergillus fumigatus is capable of growing on p-cresol as its sole source of carbon and energy. researchgate.net Conversely, these compounds can also be inhibitory. The synthetic phenolic antioxidant BHT was found to inhibit the growth and biosynthesis of photosynthetic pigments in the microalga Phaeodactylum tricornutum in a dose-dependent manner. Interestingly, this same study showed that certain bacteria in the microalga's phycosphere, specifically of the genus Halomonas, could thrive by using BHT as their sole energy source.

Studies on the microbiota in fermented food production have identified several bacterial genera, including Dorea, Sporanaerobacter, and Clostridium, as primary producers of p-cresol, which can act as an off-flavor compound. researchgate.net The production is influenced by the available carbon source, with glucose leading to the highest output. researchgate.net

| Organism | Compound | Effect |

| Aspergillus fumigatus (fungus) | p-Cresol | Utilized as a sole carbon and energy source. researchgate.net |

| Phaeodactylum tricornutum (microalga) | BHT | Growth inhibition. |

| Halomonas sp. (bacterium) | BHT | Utilized as a sole energy source, leading to enrichment. |

| Clostridium difficile (bacterium) | p-Cresol | Production of p-cresol provides a competitive advantage. researchgate.net |

Influence on in vitro Non-Mammalian Cell Physiology

Studies on non-mammalian cells have revealed complex, and sometimes paradoxical, physiological responses to substituted p-cresols. In cultured leukocytes from the dark-spotted frog, Pelophylax (Rana) nigromaculatus, BHT alone had no effect on structural chromosomal damage. nih.gov However, when combined with the herbicide paraquat, BHT significantly enhanced this damage. nih.gov Mechanistic investigation revealed that BHT chemically donates an electron to paraquat, converting it to a radical and thereby inducing an acute accumulation of reactive oxygen species that results in increased chromosomal damage. nih.gov This demonstrates a pro-oxidative effect under specific conditions.

In the microalga Phaeodactylum tricornutum, exposure to BHT induced significant oxidative stress, evidenced by an increase in malondialdehyde content. The alga mounted a defense by upregulating antioxidant enzymes. Furthermore, transcriptome analysis showed that in response to BHT stress, the microalga upregulated genes related to photosynthesis, the TCA cycle, and oxidative phosphorylation, indicating a broad metabolic adaptation to cope with the chemical stress.

Computational Modeling for Structure-Activity Relationship (SAR) Prediction

In the absence of extensive non-clinical experimental data for this compound, computational modeling serves as a powerful tool to predict its structure-activity relationships (SAR). These in silico methods provide valuable insights into the potential biological and chemical activities of the molecule by analyzing its structural features and physicochemical properties.

Quantitative Structure-Activity Relationship (QSAR) Derivation

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that aim to correlate the chemical structure of a compound with its biological activity. nih.gov For phenolic compounds like this compound, QSAR studies are frequently employed to predict their antioxidant potential. nih.govresearchgate.net

The derivation of a QSAR model for this compound would involve the following hypothetical steps:

Data Set Compilation: A dataset of structurally diverse phenolic compounds with experimentally determined antioxidant activities would be assembled. This dataset would ideally include compounds with varying substitution patterns on the phenol (B47542) ring.

Molecular Descriptor Calculation: A wide range of molecular descriptors for each compound in the dataset, including this compound, would be calculated. These descriptors quantify different aspects of the molecular structure and can be categorized as:

Electronic Descriptors: Such as the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are crucial for understanding the electron-donating ability of the phenolic hydroxyl group. nih.gov

Thermodynamic Descriptors: Including the heat of formation (Hf), which provides information about the stability of the molecule and its corresponding radical. nih.gov

Topological and Steric Descriptors: These describe the size, shape, and branching of the molecule, which can influence its ability to interact with biological targets.

Model Development and Validation: Statistical methods, such as multiple linear regression or machine learning algorithms, would be used to build a mathematical equation that links the calculated descriptors to the observed antioxidant activity. researchgate.net The predictive power of the resulting QSAR model would then be rigorously validated using internal and external validation techniques.

A hypothetical QSAR model for phenolic antioxidants might take the following form:

Antioxidant Activity = c0 + c1(Descriptor 1) + c2(Descriptor 2) + ... + cn(Descriptor n)

The following table outlines key molecular descriptors that would be relevant in a QSAR study of this compound and other phenolic antioxidants.

| Descriptor Category | Specific Descriptor Examples | Relevance to Antioxidant Activity |

| Electronic | HOMO Energy, LUMO Energy, Ionization Potential | Relates to the ease of donating a hydrogen atom from the hydroxyl group. |

| Thermodynamic | Heat of Formation (Hf), Bond Dissociation Enthalpy (BDE) | Indicates the stability of the parent molecule and the resulting phenoxyl radical. |

| Steric | Molar Refractivity, van der Waals Volume | Influences the accessibility of the hydroxyl group and interactions with target molecules. |

| Topological | Molecular Connectivity Indices, Shape Indices | Describes the overall size, shape, and degree of branching of the molecule. |

This table is generated based on common practices in QSAR studies of phenolic compounds and is for illustrative purposes.

Molecular Docking and Dynamics Simulations for Mechanistic Insights

To gain a deeper understanding of the potential mechanisms of action of this compound at a molecular level, molecular docking and molecular dynamics (MD) simulations can be employed.

Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In the context of this compound, docking studies could be used to investigate its potential interactions with specific protein targets, such as enzymes involved in oxidative stress.

The process would involve:

Target Selection and Preparation: A three-dimensional structure of a relevant protein target would be obtained from a protein data bank.

Ligand Preparation: The 3D structure of this compound would be generated and optimized.

Docking Simulation: A docking algorithm would be used to predict the most likely binding pose of this compound within the active site of the target protein.

Analysis of Interactions: The resulting docked complex would be analyzed to identify key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the binding.

The following table illustrates a hypothetical docking result for this compound with a generic antioxidant enzyme active site.

| Interaction Type | Potential Interacting Residues in Enzyme Active Site | Significance |

| Hydrogen Bonding | Amino acid residues with polar side chains (e.g., Serine, Threonine) | The hydroxyl group of this compound could act as a hydrogen bond donor or acceptor, anchoring the molecule in the active site. |

| Hydrophobic Interactions | Amino acid residues with nonpolar side chains (e.g., Leucine, Isoleucine) | The sec-butyl group and the methyl group on the aromatic ring could form favorable hydrophobic interactions, contributing to binding affinity. |

| π-π Stacking | Aromatic amino acid residues (e.g., Phenylalanine, Tyrosine) | The aromatic ring of this compound could engage in π-π stacking with aromatic residues in the active site, further stabilizing the complex. |

This table presents a hypothetical scenario to illustrate the types of interactions that could be identified through molecular docking.

Molecular Dynamics Simulations

An MD simulation of this compound, either in solution or in complex with a biological target, could provide insights into:

Solvent Interactions: The interactions of this compound with surrounding water molecules could be studied, providing information about its solubility and the accessibility of the hydroxyl group.

Binding Stability: If simulated in complex with a protein, MD can assess the stability of the docked pose over time and identify key dynamic interactions that contribute to binding.

Environmental Dynamics and Ecotoxicological Implications of 2 Sec Butyl P Cresol Non Human Focus

Environmental Occurrence, Fate, and Transport

The journey of 2-sec-Butyl-p-cresol into and through the environment is dictated by its physical and chemical properties, as well as its interactions with different environmental compartments.

While specific monitoring data for this compound in the Canadian environment are not available, substituted phenols as a group have been detected in the influent, effluent, and biosolids of Canadian wastewater treatment systems. canada.ca This suggests a potential pathway for this compound to enter aquatic and terrestrial environments. canada.ca Industrial releases are another significant source of entry into the environment. canada.ca

Once released into water, a related compound, 2,6-di-tert-butyl-4-(1-methylpropyl)-phenol (DTBSBP), is expected to be found in both water (48%) and sediment (51%). canada.ca For cresols in general, environmental transport can occur through the vapor phase in the atmosphere, with subsequent deposition to surface water and soil via rain-scavenging. who.intwho.int However, due to volatilization, binding to sediment, and biodegradation, only small amounts of cresols are typically found in water. who.int In soil, cresols exhibit mobility that varies depending on the soil's sorption coefficient. who.int The detection of cresols in groundwater indicates that leaching can occur. who.int

A Level I fugacity model predicts that for a related compound, tert-butyl alcohol, the majority partitions to water (72.5%) and a significant amount to air (27.4%). rsc.org This modeling approach helps to estimate the environmental distribution of chemicals based on their physical and chemical properties. rsc.org

Substituted phenols, including this compound, are expected to be persistent in the environment, meaning they have a long residence time. canada.ca For instance, the related compound DTBSBP is not expected to degrade quickly and is considered persistent in water, soil, and sediment. canada.ca

The degradation of phenolic compounds is influenced by several factors, including the presence of microorganisms, sunlight, and other chemicals. researchgate.net While some substituted phenols are readily biodegradable, others are more resistant. oecd.org For example, 2,6-di-tert-butyl-p-cresol (BHT) is not readily biodegradable, showing only 4.5% degradation after 28 days in one study. oecd.org

The persistence of these compounds raises concerns about their long-term effects on ecosystems.

Environmental Transformation Pathways

Once in the environment, this compound can be transformed through various chemical and biological processes.

Photodegradation, the breakdown of compounds by light, can be a significant transformation pathway for some phenolic compounds. For example, p-cresol (B1678582) can be photocatalytically degraded using zinc oxide under UV irradiation. mdpi.com In aqueous solutions, BHT is decomposed both with and without irradiation. oecd.org Under natural sunlight, only 25% of the applied BHT was recovered after 8 days. oecd.org In the atmosphere, BHT is rapidly photodegraded by reacting with hydroxyl radicals, with a half-life of about 7 hours. oecd.org

Hydrolysis, the reaction with water, is generally not a significant degradation pathway for many substituted phenols under normal environmental conditions. cdc.gov

Biodegradation by microorganisms is a major pathway for the breakdown of many phenolic compounds in the environment. epa.gov A bacterium, Pseudomonas sp. strain MS-1, has been isolated that can use 2-sec-butylphenol (B1202637) as its sole source of carbon and energy. nih.gov This strain completely degraded 1.5 mM of 2-sec-butylphenol within 30 hours. nih.gov The degradation pathway involves the formation of 3-sec-butylcatechol, which is then further broken down via a meta-cleavage pathway. nih.gov

The ability of microorganisms to degrade alkylphenols can depend on the structure of the alkyl substituent. nih.gov For instance, Pseudomonas sp. strain MS-1 showed a higher degradation capability for ortho-substituted alkylphenols compared to meta- or para-substituted ones. nih.gov Landfill-derived microorganisms have also shown the ability to anaerobically degrade phenol (B47542) and p-cresol. oup.com

The following table summarizes the utilization and degradation of various alkylphenols by Pseudomonas sp. strain MS-1.

| Compound | Utilization for Growth | Degradation by Whole Cells |

| o-cresol | - | + |

| m-cresol (B1676322) | - | - |

| p-cresol | - | - |

| 2-ethylphenol | - | + |

| 2-n-propylphenol | + | + |

| 2-isopropylphenol | + | + |

| 2-sec-butylphenol | + | + |

| 2-tert-butylphenol | + | + |

| 3-methyl-6-tert-butylphenol | + | + |

| Data from a study on Pseudomonas sp. strain MS-1. nih.gov | ||

| '+' indicates utilization or degradation, '-' indicates no utilization or degradation. |

Ecotoxicological Assessments on Non-Human Organisms

Substituted phenols can have toxic effects on a variety of non-human organisms. The Canadian government has proposed that four substituted phenols are entering the environment at levels that may be harmful to organisms. canada.ca

The toxicity of substituted phenols to aquatic organisms is a significant concern. For example, BHT is considered very toxic to aquatic life with long-lasting effects. merckmillipore.comfishersci.co.ukhpc-standards.com The bioconcentration factor (BCF) for BHT in fish has been measured to be between 781 and 839 L/kg, indicating a potential for bioaccumulation. europa.eu The toxicity of phenols to the protozoan Tetrahymena pyriformis has been shown to be strongly dependent on the compound's hydrophobicity. jst.go.jp

The following table presents ecotoxicity data for the related compound 2,6-di-tert-butyl-p-cresol (BHT).

| Organism | Test Type | Endpoint | Value | Reference |

| Fish (Cyprinus carpio) | Bioconcentration | BCF | 781-839 L/kg | europa.eu |

| Aquatic Life | Hazard Statement | - | Very toxic to aquatic life | merckmillipore.comfishersci.co.uk |

| Aquatic Life | Hazard Statement | - | Very toxic to aquatic life with long lasting effects | hpc-standards.com |

It is important to note that the toxicity of phenolic compounds can vary depending on the specific compound, the organism being tested, and the environmental conditions. jst.go.jp

Impact on Aquatic Biota (e.g., Fish, Daphnia, Algae)

Specific studies detailing the acute and chronic toxicity of this compound to key aquatic organisms such as fish, Daphnia (water fleas), and algae could not be identified in the conducted research. Standard ecotoxicological metrics, including the median lethal concentration (LC50) for fish and the median effective concentration (EC50) for invertebrates and algae, are not available for this compound in the reviewed literature. Without such data, a formal assessment of the risk posed by this compound to aquatic ecosystems cannot be conclusively made.

Effects on Terrestrial Flora and Fauna (Excluding Human/Mammalian Toxicity)

There is a significant lack of information regarding the effects of this compound on terrestrial organisms. No studies were found that investigated its toxicity to terrestrial plants (flora) or animals (fauna) such as invertebrates (e.g., earthworms, insects) or birds. Consequently, key data points like the Predicted No-Effect Concentration (PNEC) for soil organisms have not been established for this chemical. The absence of this information prevents a thorough evaluation of its potential risks to the terrestrial environment.

Bioaccumulation Potential in Ecological Food Webs

The potential for this compound to bioaccumulate in organisms and biomagnify through ecological food webs is another area with a critical data gap. Bioaccumulation is the process by which a substance is absorbed by an organism at a rate faster than that at which the substance is lost. A key indicator for this is the Bioconcentration Factor (BCF), which is the ratio of the chemical concentration in an organism to the concentration in the surrounding environment at steady state.

No empirical studies determining the BCF of this compound in fish or other organisms were found. Similarly, there is no available research on its behavior within food webs, which would be necessary to understand the potential for biomagnification—the increasing concentration of a substance in organisms at successively higher levels in a food chain.

Applications in Chemical Synthesis and Industrial Processes Non Clinical

Role as an Intermediate in Specialty Chemical Production

As a chemical intermediate, 2-sec-Butyl-p-cresol acts as a fundamental building block for more complex molecules. The reactivity of its hydroxyl group and aromatic ring enables its integration into diverse chemical structures, facilitating the creation of advanced materials and industrial additives.

While not a primary monomer in the production of large-scale commodity plastics, this compound and its derivatives are valuable in the synthesis of specialty polymers and resins where properties like thermal stability and resistance to oxidation are critical. It can function as a comonomer or a chain terminator to manage molecular weight during polymerization. For instance, derivatives of p-cresol (B1678582) are used in the formulation of epoxy-o-cresol novolak resins, which act as sealing materials for integrated circuits. who.int Furthermore, styrenated p-cresols are employed to stabilize thermoplastic polymers and elastomers. epo.org

A primary application of this compound is as a precursor for various industrial additives and stabilizers. fishersci.se It is a key starting material for synthesizing more complex and effective antioxidant molecules. fishersci.se For example, it is a precursor to butylated hydroxytoluene (BHT), a widely used antioxidant. who.int This and other derivatives are extensively used to prevent oxidative degradation in a multitude of materials. fishersci.semdpi.com Additionally, it serves as a precursor in the synthesis of certain UV stabilizers and other additives that enhance the performance of industrial products. fishersci.segoogle.com

Antioxidant Applications in Materials Science and Industrial Formulations

The antioxidant capacity of this compound is a highly valued property in industrial applications. ontosight.ai The phenolic hydroxyl group can donate a hydrogen atom to neutralize free radicals, thereby inhibiting the oxidative processes that lead to material degradation. The presence of the sec-butyl group enhances its solubility in non-polar substances such as plastics and oils.

This compound and its derivatives are used as antioxidants to protect plastics, synthetic rubbers, and elastomers from degradation during manufacturing and throughout their service life. ontosight.aiatamanchemicals.com High temperatures during processes like extrusion and molding can generate free radicals, which may cause a loss of mechanical properties, discoloration, and a shortened lifespan of the product. The addition of this compound and its derivatives helps to counteract these effects by scavenging these reactive species. atamanchemicals.com

Table 1: Benefits of this compound in Material Stabilization

| Material | Benefit of this compound Addition |

| Plastics (e.g., Polyolefins) | Prevents thermal-oxidative degradation during processing and use. |

| Synthetic Rubber | Improves resistance to aging and helps maintain elasticity. atamanchemicals.com |

| Elastomers | Enhances overall stability and durability. atamanchemicals.com |

In the petroleum industry, this compound and its more common derivative, butylated hydroxytoluene (BHT), are utilized as antioxidants in lubricants, fuels, and industrial oils. fishersci.seatamanchemicals.comstle.org The oxidation of these fluids can result in the formation of sludge, varnish, and corrosive byproducts, which can negatively impact equipment performance and potentially lead to mechanical failure. As an antioxidant, it helps preserve the performance and prolong the lifespan of these fluids by inhibiting oxidative breakdown, especially at high operating temperatures. fishersci.seatamanchemicals.comstle.org It is particularly effective in turbine, hydraulic, and transformer oils. fishersci.se

Table 2: Function of this compound in Industrial Fluids

| Product | Function of this compound |

| Lubricants | Prevents an increase in viscosity and the formation of deposits. tiiips.com |

| Fuels | Inhibits the formation of gum and enhances storage stability. atamanchemicals.com |

| Industrial Oils | Protects against oxidation, thereby extending the life of the fluid. fishersci.se |

Miscellaneous Industrial and Agricultural Uses (Excluding Direct Human/Clinical Applications)

Beyond its main functions as a chemical intermediate and antioxidant, this compound has other industrial and agricultural uses. ontosight.ai In some formulations, it can serve as a biocide or preservative, preventing the microbial degradation of products. ontosight.ai Its derivatives are also used in the synthesis of certain agrochemicals, such as pesticides, marking a more specialized field of application. who.intvinatiorganics.com

Components in Pest Control Formulations (Research on efficacy mechanisms)

While specific, in-depth research on the precise efficacy mechanisms of this compound in pest control is not extensively detailed in publicly available literature, its utility in such formulations is predicated on its inherent antimicrobial and germicidal properties, a characteristic shared by cresol (B1669610) isomers and their derivatives. britannica.comontosight.ai Cresols are recognized as potent germicides and are the active components in substances like creosote, a long-standing wood preservative valued for its insecticidal and antibacterial capabilities. britannica.com

The compound this compound is identified as a synthetic phenolic compound with antimicrobial properties that make it suitable for use as a preservative. ontosight.ai This suggests its mechanism of action in pest control is likely rooted in its ability to disrupt or inhibit microbial life. In a broader context, certain cresol mixtures are employed for their bacteriostatic effects against plant diseases, such as crown gall and olive knot, by preventing the growth of pathogenic bacteria on trees and ornamental shrubs. epa.gov The efficacy of phenolic compounds in this regard often stems from their ability to denature proteins and destabilize the cell membranes of microorganisms. Although detailed studies focusing solely on the 2-sec-butyl isomer are scarce, its structural similarity to other active cresols points towards a similar mode of action.

The application in pest control formulations is therefore based on its function as a preservative and biocide, protecting materials from degradation by microorganisms.

Use as a Chemical Additive in Coatings and Resins

This compound is utilized as a chemical additive in the manufacturing of plastics, rubbers, coatings, and resins, primarily leveraging its antioxidant properties. ontosight.ai Phenolic compounds, particularly those with bulky alkyl groups like a sec-butyl group, are effective radical scavengers. This is a critical function in polymers and resins which are susceptible to degradation over time through autoxidation processes initiated by factors like heat, light, and the presence of oxygen.

The fundamental mechanism of its antioxidant activity lies in the ability of the phenolic hydroxyl group to donate a hydrogen atom to neutralize free radicals. diva-portal.org This act terminates the chain reactions that lead to the deterioration of the polymer matrix, which can manifest as discoloration, loss of strength, and embrittlement. The sec-butyl group attached to the phenol (B47542) ring enhances the molecule's solubility in non-polar environments like plastics and resins and provides steric hindrance, which can increase the stability of the resulting phenoxy radical, making it a more effective and persistent antioxidant. mdpi.com

In coatings and resins, the incorporation of this compound helps to extend the shelf life and maintain the integrity of the final product by preventing oxidative degradation during processing and end-use. ontosight.ai While many studies focus on the widely used antioxidant Butylated Hydroxytoluene (BHT), the principles of radical scavenging are common to these types of phenolic compounds. gezondheidsraad.nlatamanchemicals.com

Below is a table summarizing the key properties and functions of this compound in these applications.

| Property | Function in Pest Control | Function in Coatings & Resins |

| Antimicrobial/Germicidal | Acts as a preservative and biocide to inhibit microbial growth. britannica.comontosight.ai | Prevents microbial degradation of the coating or resin material. |

| Antioxidant | - | Prevents oxidative degradation by scavenging free radicals. ontosight.aidiva-portal.org |

| Phenolic Structure | Enables disruption of microbial cell membranes and proteins. | Allows for hydrogen donation to terminate oxidative chain reactions. diva-portal.org |

| Sec-butyl Group | Influences solubility and physical properties. | Enhances stability and solubility in polymer matrices. mdpi.com |

Computational Chemistry and Theoretical Studies of 2 Sec Butyl P Cresol

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, dictated by its electronic structure. These methods solve approximations of the Schrödinger equation to determine molecular geometries, energies, and various other electronic properties.

Density Functional Theory (DFT) for Molecular Geometry and Energy

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is a workhorse in quantum chemistry for its balance of accuracy and computational cost. DFT calculations are used to determine a molecule's optimized geometry—the arrangement of atoms that corresponds to the lowest energy state—and its total electronic energy.

For instance, DFT calculations have been extensively applied to related phenolic compounds. Studies on 2,6-di-tert-butyl-p-cresol (DBPC or BHT) have utilized DFT with basis sets like B3LYP/6-311++G(d,p) to optimize the molecular geometry and predict various properties. tandfonline.combenchchem.com Similarly, the geometry of the parent molecule, p-cresol (B1678582), was optimized using DFT (B3LYP/QZVP) as a preliminary step for molecular dynamics simulations. acs.org These calculations confirm that the ground-state structure is a key determinant of the molecule's chemical behavior. For 2-sec-butyl-p-cresol, DFT would be the primary method to find its most stable 3D structure and calculate its thermodynamic properties. Modeling studies on the interaction between fuels and sealing materials have also employed DFT to calculate intermolecular distances. mdpi.com

Molecular Orbital Theory (HOMO-LUMO analysis)

Molecular Orbital (MO) theory describes how atomic orbitals combine to form molecular orbitals, which span the entire molecule. The most important of these are the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO is the orbital from which a molecule is most likely to donate electrons. Its energy level (EHOMO) is related to the ionization potential. iiarjournals.org

The LUMO is the orbital to which a molecule is most likely to accept electrons. Its energy level (ELUMO) is related to the electron affinity. sci-hub.se

The energy difference between these two orbitals, known as the HOMO-LUMO gap , is a critical parameter. A large gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. sci-hub.semdpi.com Conversely, a small gap suggests higher reactivity.